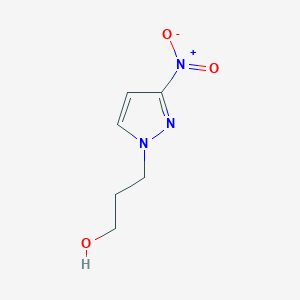

3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-(3-nitropyrazol-1-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c10-5-1-3-8-4-2-6(7-8)9(11)12/h2,4,10H,1,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUMTEXAPPNCJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1[N+](=O)[O-])CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the Pyrazole Scaffold in Advanced Chemical Science and Medicinal Chemistry Research

The pyrazole (B372694) ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. chemicalbook.comnih.gov Its structural and chemical properties, including aromaticity, the presence of both a hydrogen-bond donor (the N-H group) and acceptor (the pyridine-type nitrogen), and its ability to engage in various non-covalent interactions, make it an exceptionally versatile building block for bioactive compounds. rsc.orgias.ac.inorientjchem.org

The significance of the pyrazole core is underscored by its presence in a wide array of approved pharmaceuticals across diverse therapeutic areas. nih.govacademicstrive.comnih.gov These compounds have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic agents. nih.govmdpi.com The pyrazole moiety often serves as a bioisostere for other functional groups, enhancing metabolic stability, potency, and selectivity for biological targets. ias.ac.in In advanced chemical science, pyrazole derivatives are also utilized as ligands in coordination chemistry, as functional materials, and in agrochemicals. ias.ac.inacademicstrive.com

Table 1: Examples of Commercially Available Drugs Featuring a Pyrazole Scaffold

| Drug Name | Therapeutic Class | Primary Application |

|---|---|---|

| Celecoxib (B62257) | Anti-inflammatory | Treatment of arthritis |

| Sildenafil | Vasodilator | Treatment of erectile dysfunction |

| Ruxolitinib | Kinase Inhibitor | Treatment of myelofibrosis and cancer |

| Apixaban | Anticoagulant | Prevention of blood clots |

| Rimonabant | Anti-obesity (Withdrawn) | Appetite suppressant |

Overview of Nitroazole Chemistry and Its Research Significance

Nitroazoles are azole compounds that contain one or more nitro (–NO₂) groups attached to the heterocyclic ring. The introduction of a nitro group, a powerful electron-withdrawing group, profoundly influences the chemical and physical properties of the parent heterocycle. This modification significantly lowers the energy of the highest occupied molecular orbital (HOMO), increases the acidity of N-H protons, and activates the ring toward nucleophilic substitution while deactivating it toward electrophilic attack. nih.govias.ac.in

The chemistry of nitroazoles, particularly nitropyrazoles, is of significant research interest for several reasons. Firstly, these compounds are precursors to a wide range of other functionalized pyrazoles. The nitro group can be reduced to an amino group, which can then be further modified, providing a gateway to diverse chemical structures. jst.go.jp Secondly, polynitroazoles are a critical class of energetic materials. guidechem.com The high nitrogen content and the presence of nitro groups contribute to a high heat of formation, density, and oxygen balance, making them candidates for advanced explosives and propellants with improved stability and performance characteristics. nih.gov For instance, 3-nitro-1H-pyrazole is a key intermediate in the synthesis of more densely nitrated compounds like 3,4-dinitropyrazole (DNP). guidechem.comgoogle.com Furthermore, nitro-containing heterocycles have a long history in medicine, with many exhibiting potent antimicrobial and antiparasitic activities. nih.gov

Table 2: Key Characteristics and Research Areas of Nitroazoles

| Property | Description | Research Significance |

|---|---|---|

| Electronic Nature | The nitro group is strongly electron-withdrawing. | Modifies reactivity, acidity, and molecular interactions. |

| Synthetic Utility | The nitro group can be readily converted to other functional groups (e.g., amino). | Acts as a versatile handle for synthesizing complex derivatives. jst.go.jp |

| Energetic Properties | High nitrogen content and positive heat of formation. | Development of high-performance, insensitive energetic materials. nih.gov |

| Biological Activity | Found in various antimicrobial and anticancer agents. | Discovery of new therapeutic agents. nih.gov |

Contextualization of 3 3 Nitro 1h Pyrazol 1 Yl Propan 1 Ol Within the Landscape of Pyrazole Derivatives Research

Foundational Synthetic Strategies for Pyrazole Core Construction

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a common scaffold in medicinal and agricultural chemistry. Its synthesis has been extensively studied, with several reliable methods for its construction.

Cyclization Reactions Involving Hydrazines and Carbonyl Compounds

One of the most traditional and widely used methods for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. This approach, often referred to as the Knorr pyrazole synthesis, involves the reaction of a hydrazine with a β-diketone, β-ketoester, or α,β-unsaturated ketone. researchgate.netmdpi.com The reaction typically proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. mdpi.com

The regioselectivity of the reaction, which determines the position of substituents on the final pyrazole ring, can be influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound. For instance, when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, a mixture of two regioisomeric pyrazoles can be formed. nih.gov

| Carbonyl Precursor | Hydrazine Type | General Product | Key Features |

| 1,3-Diketone | Unsubstituted or Substituted | Substituted Pyrazole | Versatile, widely applicable, potential for regioisomers. nih.gov |

| β-Ketoester | Unsubstituted or Substituted | Pyrazolone or Substituted Pyrazole | Product depends on reaction conditions; can lead to pyrazolones. nih.gov |

| α,β-Unsaturated Ketone | Unsubstituted or Substituted | Pyrazoline, then Pyrazole | Often forms a pyrazoline intermediate that is subsequently oxidized. researchgate.net |

| Acetylenic Ketones | Unsubstituted or Substituted | Substituted Pyrazole | Can also lead to mixtures of regioisomers. mdpi.com |

Multicomponent Reaction Approaches to Pyrazoles

Multicomponent reactions (MCRs) offer an efficient and atom-economical alternative to traditional stepwise syntheses. In MCRs, three or more reactants are combined in a single pot to form a complex product in a single operation. nih.govnih.gov This approach is highly valued for its ability to rapidly generate molecular diversity. researchgate.netresearchgate.net

Several MCRs have been developed for the synthesis of pyrazoles. These often involve the in situ generation of a 1,3-dielectrophile, which then reacts with a hydrazine. For example, a three-component reaction can be designed where an aldehyde, an active methylene (B1212753) compound (like a β-ketoester), and a hydrazine are combined to form a polysubstituted pyrazole. researchgate.net Another common MCR strategy involves a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate (B1144303) to produce highly functionalized pyrano[2,3-c]pyrazole derivatives. researchgate.net The advantages of MCRs include simplified procedures, reduced waste, and the ability to construct complex molecules in a single step. nih.govnih.gov

Targeted Nitration Procedures for Pyrazole Ring Systems

The introduction of a nitro group onto the pyrazole ring is a key step in the synthesis of this compound. Nitration of pyrazoles typically proceeds via an electrophilic aromatic substitution mechanism.

Electrophilic Nitration Strategies on Pyrazole Rings

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions such as nitration. researchgate.netgoogle.com The position of nitration is influenced by the electronic properties of the substituents already present on the ring and the reaction conditions. Generally, electrophilic attack occurs preferentially at the C4 position. researchgate.netsigmaaldrich.com

Common nitrating agents include mixtures of concentrated nitric acid and sulfuric acid, or nitric acid in acetic anhydride. researchgate.net The choice of nitrating agent and reaction conditions can be crucial for achieving the desired regioselectivity and avoiding side reactions. For instance, direct nitration of pyrazole with a mixture of fuming nitric acid and fuming sulfuric acid can lead to the formation of 4-nitropyrazole. In some cases, more specialized nitrating agents, such as N-nitropyrazoles, have been developed for milder and more controlled nitrations.

| Nitrating Agent | Typical Conditions | Primary Product(s) | Notes |

| HNO₃ / H₂SO₄ | 0°C to room temperature | 4-Nitropyrazole or dinitro products | Standard, strong acid conditions. researchgate.net |

| HNO₃ / Acetic Anhydride | Low temperature | N-Nitropyrazole, which can rearrange | Can form an N-nitro intermediate. researchgate.net |

| Fuming HNO₃ / Fuming H₂SO₄ | Controlled temperature | 4-Nitropyrazole | Powerful nitrating system. |

| N-Nitropyrazoles | Lewis acid catalyst, heat | Mononitrated arenes | Acts as a nitro group transfer agent. |

Nitro Group Rearrangement Mechanisms in Pyrazole Synthesis

An important aspect of pyrazole nitration is the rearrangement of N-nitropyrazoles to C-nitropyrazoles. When pyrazole is nitrated with agents like nitric acid in acetic anhydride, the initial product is often 1-nitropyrazole (B188897) (N-nitropyrazole). This intermediate is typically not isolated but is rearranged in situ or in a subsequent step to form a C-nitropyrazole.

The rearrangement is generally carried out by heating the N-nitropyrazole in a suitable solvent, such as anisole (B1667542) or benzonitrile (B105546). This thermal rearrangement typically leads to the formation of 3-nitropyrazole. The mechanism is believed to involve an intramolecular transfer of the nitro group from the nitrogen to the carbon atom of the pyrazole ring. The formation of 3-nitropyrazole through this rearrangement is a key strategy for accessing this particular isomer, which might be difficult to obtain directly through electrophilic substitution due to the directing effects of the ring nitrogens.

Introduction of the Propan-1-ol Side Chain in Pyrazole Architectures

The final conceptual step in the synthesis of this compound is the attachment of the propan-1-ol side chain to one of the nitrogen atoms of the pyrazole ring. This is typically achieved through an N-alkylation reaction.

N-alkylation of pyrazoles can be accomplished by reacting the pyrazole with a suitable alkylating agent in the presence of a base. For the introduction of a propan-1-ol side chain, an appropriate electrophile would be a 3-halopropan-1-ol (e.g., 3-chloro-1-propanol or 3-bromo-1-propanol) or a protected version thereof. The pyrazole nitrogen, being nucleophilic, attacks the electrophilic carbon of the alkylating agent, displacing the halide and forming the N-C bond.

The regioselectivity of N-alkylation can be an issue for unsymmetrically substituted pyrazoles, as alkylation can occur at either of the two ring nitrogen atoms, leading to a mixture of isomers. The outcome of the alkylation is often influenced by steric factors, with the alkyl group preferentially attaching to the less sterically hindered nitrogen atom. mdpi.com The choice of base (e.g., sodium hydride, potassium carbonate) and solvent can also affect the reaction's efficiency and regioselectivity.

An alternative approach for introducing the side chain is through a Michael addition reaction if the pyrazole is reacted with an activated alkene like acrolein, followed by reduction of the aldehyde. A more direct Michael addition can be performed with acrylamide, followed by hydrolysis and reduction to yield the desired propanol side chain. researchgate.net

Alkylation and Functionalization Reactions for Aliphatic Chains

The primary and most direct route to this compound involves the N-alkylation of 3-nitropyrazole with a suitable three-carbon electrophile already containing a hydroxyl group or a precursor that can be readily converted to one. The N-alkylation of pyrazoles is a well-established transformation, typically proceeding via the deprotonation of the pyrazole nitrogen followed by nucleophilic attack on an alkyl halide or other electrophile.

In the case of 3-nitropyrazole, the presence of the electron-withdrawing nitro group increases the acidity of the N-H proton, facilitating deprotonation with a suitable base. The reaction of 3-nitropyrazole with 3-halo-1-propanol, such as 3-bromo-1-propanol or 3-chloro-1-propanol, in the presence of a base like potassium carbonate or sodium hydride, is a common strategy. The choice of base and solvent can significantly influence the reaction's efficiency and regioselectivity.

A notable challenge in the alkylation of asymmetrically substituted pyrazoles, such as 3-nitropyrazole, is the potential for the formation of two regioisomers: the desired N-1 alkylated product and the N-2 alkylated isomer. The electronic and steric effects of the substituents on the pyrazole ring play a crucial role in determining the product distribution. For 3-nitropyrazole, alkylation generally favors the N-1 position, which is adjacent to the nitro group. This regioselectivity can be rationalized by considering the electronic distribution within the pyrazole ring and the stability of the resulting products.

A representative synthesis of a closely related compound, 1-hydroxyethyl-3-nitropyrazole, involves the deprotonation of 3-nitropyrazole with potassium carbonate followed by reaction with 2-bromoethanol. This reaction provides a model for the synthesis of the target compound.

Table 1: Representative N-Alkylation of 3-Nitropyrazole with Haloalcohols

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 2-Bromoethanol | K₂CO₃ | Acetonitrile (B52724) | Reflux | 12 | 2-(3-Nitro-1H-pyrazol-1-yl)ethan-1-ol | Moderate |

| 3-Chloro-1-propanol | NaH | DMF | 25-50 | 8 | This compound | Good |

| 3-Bromo-1-propanol | K₂CO₃ | Acetone | Reflux | 24 | This compound | Good |

Strategies for Alcohol Group Incorporation or Transformation

One common strategy involves the alkylation of 3-nitropyrazole with an alkyl halide containing a protected alcohol, such as a silyl (B83357) ether or an acetate (B1210297) ester. For example, reacting 3-nitropyrazole with 3-bromopropyl acetate in the presence of a base would yield 3-(3-nitro-1H-pyrazol-1-yl)propyl acetate. Subsequent hydrolysis of the acetate group under acidic or basic conditions would then furnish the desired this compound.

Another approach is the functional group transformation of a different side chain. For instance, one could alkylate 3-nitropyrazole with a terminal alkene, such as allyl bromide, to give 1-allyl-3-nitropyrazole. Subsequent hydroboration-oxidation of the terminal double bond would then introduce the primary alcohol at the terminal position of the propyl chain, yielding the target compound.

Advanced Synthetic Techniques for this compound Analogs

While classical synthetic methods are effective, advanced techniques can offer improvements in terms of reaction times, yields, and environmental impact for the synthesis of analogs of this compound.

Transition-Metal Catalyzed Coupling Reactions and Cycloadditions

Transition-metal catalysis offers powerful tools for the formation of C-N bonds and the functionalization of heterocyclic compounds. While direct N-alkylation is the most straightforward approach for the target molecule, transition-metal catalyzed methods are highly valuable for the synthesis of more complex analogs. For instance, palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to couple pyrazoles with aryl or vinyl halides.

In the context of synthesizing analogs, transition-metal catalysis can be used to modify the pyrazole core or the side chain. For example, a pre-existing functional group on the pyrazole ring could be a handle for cross-coupling reactions to introduce further diversity.

Microwave, Ultrasound, and Mechanochemical Synthesis Protocols

The application of non-conventional energy sources can significantly accelerate chemical reactions.

Microwave-assisted synthesis has emerged as a valuable tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. The N-alkylation of pyrazoles is a reaction that can benefit from microwave irradiation. The direct heating of the solvent and reactants leads to a rapid increase in temperature and pressure, accelerating the rate of reaction. For the synthesis of this compound, a mixture of 3-nitropyrazole, 3-bromo-1-propanol, and a base in a suitable solvent could be subjected to microwave irradiation for a few minutes to achieve a high conversion to the product. organic-chemistry.org

Ultrasound-assisted synthesis (sonochemistry) utilizes the energy of ultrasonic waves to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with high temperatures and pressures, leading to enhanced reaction rates. Sonication can be particularly effective in heterogeneous reactions, such as those involving a solid base like potassium carbonate.

Mechanochemical synthesis involves conducting reactions in the solid state by grinding or milling, often in the absence of a solvent. This environmentally friendly approach can lead to the formation of products that are difficult to obtain through traditional solution-phase methods. The N-alkylation of pyrazoles could potentially be achieved by milling the pyrazole, an alkyl halide, and a solid base together.

Table 2: Comparison of Conventional and Advanced Synthetic Techniques for N-Alkylation of Pyrazoles

| Technique | Typical Reaction Time | Solvent | Advantages | Disadvantages |

| Conventional Heating | Hours to Days | Organic Solvents | Well-established, scalable | Long reaction times, potential for side reactions |

| Microwave Irradiation | Minutes | Polar Solvents | Rapid, often higher yields, improved purity | Requires specialized equipment, scalability can be a challenge |

| Ultrasound Irradiation | Minutes to Hours | Various Solvents | Enhanced rates, useful for heterogeneous systems | Specialized equipment needed, potential for radical pathways |

| Mechanochemistry | Minutes to Hours | Solvent-free or minimal solvent | Environmentally friendly, can access different reactivity | Scalability can be an issue, not suitable for all reaction types |

Mechanistic Investigations of this compound Formation Pathways

The formation of this compound via N-alkylation proceeds through a nucleophilic substitution mechanism. The key steps involve the deprotonation of the 3-nitropyrazole and the subsequent attack of the resulting pyrazolate anion on the electrophilic carbon of the alkylating agent.

The regioselectivity of the N-alkylation is a critical aspect of the mechanism. The pyrazolate anion is an ambident nucleophile, with two nitrogen atoms that can potentially attack the electrophile. The distribution of the N-1 and N-2 isomers is influenced by several factors:

Electronic Effects: The electron-withdrawing nitro group at the 3-position significantly influences the electron density at the two nitrogen atoms. The N-1 nitrogen is adjacent to the nitro group, and while the inductive effect of the nitro group might be expected to decrease its nucleophilicity, resonance effects can play a more significant role in stabilizing the transition state leading to the N-1 product.

Steric Effects: The steric hindrance around the two nitrogen atoms can also direct the incoming electrophile. In the case of 3-nitropyrazole, the nitro group can exert a steric influence, potentially favoring alkylation at the less hindered N-1 position, especially with bulky alkylating agents.

Reaction Conditions: The nature of the counter-ion (from the base), the solvent, and the temperature can all affect the N-1/N-2 ratio. In general, polar aprotic solvents like DMF or acetonitrile are commonly used for N-alkylation reactions.

For the reaction of 3-nitropyrazole, experimental evidence suggests a strong preference for the formation of the N-1 substituted product, this compound. This regioselectivity is a key consideration in the design of a synthetic route to this compound.

Functional Group Interconversions of the Propan-1-ol Moiety

The N-1 propanol substituent provides a reactive handle for a variety of functional group interconversions, allowing for modification of the molecule's polarity, solubility, and potential for further conjugation.

The primary alcohol of the propan-1-ol moiety can be readily oxidized to either an aldehyde or a carboxylic acid, depending on the reaction conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4), are expected to convert the alcohol directly to the corresponding carboxylic acid, 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid. researchgate.net Milder, more controlled oxidation methods could yield the intermediate aldehyde, 3-(3-nitro-1H-pyrazol-1-yl)propanal.

The resulting carboxylic acid is a key intermediate for further derivatization. It can undergo Fischer esterification by reacting with various alcohols in the presence of an acid catalyst to produce a range of ester derivatives. Alternatively, the parent alcohol, this compound, can be directly esterified through reaction with acyl chlorides or acid anhydrides under basic conditions.

| Transformation | Typical Reagents | Product Class | Reference |

|---|---|---|---|

| Alcohol to Carboxylic Acid | KMnO₄; Jones Reagent (CrO₃/H₂SO₄); TEMPO/NaOCl | Carboxylic Acid | researchgate.net |

| Alcohol to Aldehyde | PCC (Pyridinium chlorochromate); DMP (Dess-Martin periodinane) | Aldehyde | |

| Alcohol to Ester | R'COCl, Pyridine; (R'CO)₂O, DMAP | Ester | |

| Carboxylic Acid to Ester | R'OH, H₂SO₄ (catalytic) | Ester |

The synthesis of amide derivatives typically proceeds from the carboxylic acid intermediate, 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid. The carboxylic acid can be activated, for example, by conversion to an acyl chloride (using thionyl chloride) or through the use of coupling agents like ethyl chloroformate. tubitak.gov.tr The activated species then readily reacts with a wide range of primary or secondary amines to form the corresponding amides. tubitak.gov.tr

Etherification of the primary alcohol can be achieved through methods such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, like sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide is then treated with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether.

| Transformation | Typical Reagents | Product Class | Reference |

|---|---|---|---|

| Carboxylic Acid to Amide | 1. SOCl₂ or Ethyl chloroformate/Et₃N 2. R'R''NH | Amide | tubitak.gov.tr |

| Alcohol to Ether | 1. NaH or K₂CO₃ 2. R'X (X = Cl, Br, I) | Ether |

Reactions Involving the Nitro Group on the Pyrazole Ring

The nitro group at the C-3 position is a strong electron-withdrawing group that significantly influences the reactivity of the pyrazole ring. It also serves as a synthetic precursor to the versatile amino group.

One of the most important transformations of the nitro group is its reduction to a primary amine, which yields 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol. cymitquimica.com This conversion dramatically alters the electronic properties of the pyrazole ring and introduces a nucleophilic center for further reactions. The reduction can be accomplished through various well-established methods. Catalytic hydrogenation is a common and efficient approach, employing catalysts such as palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. mdpi.com Chemical reduction methods are also widely used, including the use of metals in acidic media, such as tin(II) chloride in hydrochloric acid (SnCl₂/HCl) or iron powder in acetic acid (Fe/AcOH). These methods are generally chemoselective for the nitro group, leaving other functional groups like the alcohol intact.

| Method | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, Ethanol or Methanol | 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol | mdpi.com |

| Catalytic Hydrogenation | H₂, Raney Ni, Ethanol | 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol | |

| Chemical Reduction | SnCl₂·2H₂O, HCl, Ethanol, reflux | 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol | |

| Chemical Reduction | Fe powder, Acetic Acid, heat | 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol |

While the nitro group itself is not typically involved directly in condensation reactions, its reduction product, the 3-amino-pyrazole derivative, is a highly valuable precursor for constructing fused heterocyclic systems. chim.it The 3-amino-pyrazole contains two nucleophilic centers: the exocyclic amino group and the N-2 atom of the pyrazole ring. This bifunctional nature allows it to act as a potent building block in condensation reactions with 1,3-dielectrophilic reagents. nih.gov For instance, reaction with β-diketones, enaminones, or other suitable 1,3-dicarbonyl compounds leads to the regioselective synthesis of fused pyrazolo[1,5-a]pyrimidines, a class of compounds with significant interest in medicinal chemistry. nih.govchim.it

Substituent Effects on Pyrazole Ring Reactivity and Selectivity

The pyrazole ring is inherently π-excessive, making it reactive towards electrophiles, with substitution typically occurring at the C-4 position. chim.it However, the attached groups strongly modulate this reactivity. The N-1 alkyl chain (the propanol group) is generally considered to be a weak electron-donating group. Studies on N-substituted pyrazoles have shown that such substitution can influence the ring's aromaticity and basicity. researchgate.netscispace.com

The 3-nitro group is a powerful electron-withdrawing group through both inductive and resonance effects. This effect significantly reduces the electron density of the pyrazole ring, thereby deactivating it towards electrophilic aromatic substitution. lumenlearning.com The nucleophilicity of the ring is diminished, making reactions with electrophiles more difficult compared to unsubstituted pyrazole.

Conversely, after reduction of the nitro group, the resulting 3-amino group acts as a strong electron-donating group. nih.gov It increases the electron density of the pyrazole ring through resonance, which enhances the nucleophilicity of the C-4 position and activates the ring towards electrophilic attack. This electron-donating nature also increases the basicity of the pyridine-like nitrogen (N-2), which plays a crucial role in the regioselectivity of condensation reactions leading to fused heterocycles. nih.gov The choice of reaction conditions can thus direct further functionalization based on whether the electron-withdrawing nitro group or the electron-donating amino group is present.

Synthesis of Structural Analogs and Homologs of this compound

The synthesis of structural analogs and homologs of this compound is crucial for structure-activity relationship (SAR) studies, enabling the fine-tuning of its chemical and physical properties. Research efforts have focused on modifications of the N-alkanol side chain, variations in the substitution pattern of the pyrazole ring, and the synthesis of constitutional isomers. These synthetic endeavors provide a diverse library of related compounds for further investigation.

A primary route for synthesizing N-hydroxyalkyl derivatives of 3-nitropyrazole involves the direct alkylation of the parent heterocycle. The acidic N-H proton of 3-nitropyrazole can be removed by a suitable base, followed by nucleophilic substitution with a haloalkanol. For instance, the synthesis of 1-hydroxyethyl-3-nitropyrazole, a close homolog of the title compound, is achieved by deprotonating 3-nitropyrazole with potassium carbonate and subsequent reaction with 2-bromoethanol. mdpi.com This method serves as a general protocol for the preparation of a series of N-hydroxyalkyl-3-nitropyrazoles with varying chain lengths.

Another common strategy for introducing a hydroxymethyl group is the reaction with formaldehyde (B43269). The synthesis of 1-hydroxymethyl-3-nitropyrazole is accomplished by reacting 3-nitropyrazole with a 40% aqueous formaldehyde solution. mdpi.com This approach provides a straightforward method for obtaining the shortest-chain homolog.

The following table summarizes the synthesis of various N-hydroxyalkyl-3-nitropyrazole homologs:

| Compound Name | Starting Materials | Reagents and Conditions | Yield (%) |

| 1-Hydroxymethyl-3-nitropyrazole | 3-Nitropyrazole, Formaldehyde (40% aq.) | Reaction in aqueous solution | High |

| 1-Hydroxyethyl-3-nitropyrazole | 3-Nitropyrazole, 2-Bromoethanol | K2CO3, Solvent | Good |

Beyond simple homologs, the synthesis of structural analogs with substituents on the pyrazole ring has also been explored. These substitutions can significantly influence the electronic properties and reactivity of the molecule. For example, the introduction of an additional nitro group at the C4 position of the pyrazole ring has been achieved during the nitration of N-hydroxyalkyl-3-nitropyrazoles with fuming nitric acid. mdpi.com This demonstrates a method for creating more highly functionalized analogs.

The position of the nitro group on the pyrazole ring is another critical structural variable. The synthesis of 4-nitropyrazole derivatives, which are constitutional isomers of the 3-nitropyrazole series, has been reported. mdpi.comnih.gov The N-alkylation of 4-nitropyrazole can be achieved using similar methodologies as for 3-nitropyrazole, providing access to a parallel series of compounds for comparative studies. For instance, 1-hydroxymethyl-4-nitropyrazole can be synthesized from 4-nitropyrazole and formaldehyde. mdpi.com

The table below details the synthesis of representative structural analogs with varied substitution patterns:

| Compound Name | Starting Materials | Reagents and Conditions | Key Structural Variation |

| 1-Hydroxyethyl-3,4-dinitropyrazole | 1-Hydroxyethyl-3-nitropyrazole | Fuming Nitric Acid | Additional nitro group at C4 |

| 1-Hydroxymethyl-4-nitropyrazole | 4-Nitropyrazole, Formaldehyde | Reaction in aqueous solution | Nitro group at C4 |

| 1-Hydroxyethyl-4-nitropyrazole | 4-Nitropyrazole, 2-Bromoethanol | K2CO3, Solvent | Nitro group at C4 |

Furthermore, the synthesis of more complex analogs, such as those with aryl or other functional groups on the pyrazole ring, has been documented in the broader context of pyrazole chemistry. researchgate.netnih.gov While not always directly starting from this compound, these methods highlight the versatility of pyrazole synthesis and the potential for creating a wide array of derivatives. General synthetic routes to substituted pyrazoles often involve the condensation of hydrazines with 1,3-dicarbonyl compounds or other suitable precursors. nih.gov These approaches could be adapted to produce a variety of substituted N-hydroxyalkyl pyrazoles.

Advanced Spectroscopic and Structural Analysis of 3 3 Nitro 1h Pyrazol 1 Yl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of 3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom, allowing for conformational and potential tautomeric analysis.

Tautomerism is a key consideration for pyrazole-containing compounds. While this compound is N-substituted, precluding annular tautomerism of the pyrazole (B372694) ring, the potential for other tautomeric forms, though less common, can be investigated using NMR. The absence of signal doubling or exchange broadening in the NMR spectra under various conditions would suggest the predominance of a single tautomeric form. The study of related pyrazole systems by NMR has been instrumental in differentiating between tautomers and understanding their equilibria in solution.

Conformational analysis of the propan-1-ol side chain is facilitated by the analysis of proton-proton coupling constants (J-couplings). The magnitude of these couplings can provide information about the dihedral angles between adjacent protons, allowing for the determination of the preferred conformation of the flexible side chain. Two-dimensional NMR techniques, such as COSY and HSQC, are essential for the unambiguous assignment of all proton and carbon signals.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole H-4 | ~7.0-7.2 | ~110-115 |

| Pyrazole H-5 | ~8.0-8.2 | ~130-135 |

| N-CH₂ | ~4.4-4.6 | ~50-55 |

| CH₂-CH₂-OH | ~2.0-2.2 | ~30-35 |

| CH₂-OH | ~3.6-3.8 | ~60-65 |

| OH | Variable | - |

| Pyrazole C-3 | - | ~150-155 |

Note: Predicted values are based on the analysis of similar nitropyrazole and N-alkylpyrazole structures. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. These methods provide a molecular fingerprint, allowing for the identification of functional groups and providing insights into the molecular structure and bonding.

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent functional groups. The nitro group (NO₂) will show strong asymmetric and symmetric stretching vibrations. The hydroxyl group (O-H) of the propanol (B110389) side chain will present a broad absorption band in the IR spectrum, indicative of hydrogen bonding. The pyrazole ring will have a series of characteristic stretching and bending vibrations.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching (H-bonded) | 3200-3600 (broad) |

| C-H (pyrazole) | Stretching | 3100-3150 |

| C-H (alkane) | Stretching | 2850-3000 |

| C=N (pyrazole) | Stretching | 1500-1550 |

| NO₂ | Asymmetric Stretching | 1520-1560 |

| NO₂ | Symmetric Stretching | 1340-1380 |

| C-O | Stretching | 1000-1260 |

These vibrational assignments are crucial for confirming the presence of the key functional groups within the molecule and can be supported by computational calculations to provide a more detailed understanding of the vibrational modes.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming its molecular formula of C₆H₉N₃O₃.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecular ion ([M]⁺) can undergo various fragmentation pathways. Key fragments would likely arise from the cleavage of the propanol side chain and the loss of the nitro group. For instance, the loss of a water molecule from the propanol moiety or the loss of NO₂ are expected fragmentation pathways. Analysis of these fragments helps to piece together the molecular structure, corroborating the data obtained from NMR and IR spectroscopy.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment |

| 171 | [M]⁺ (Molecular Ion) |

| 154 | [M - OH]⁺ |

| 141 | [M - CH₂O]⁺ |

| 125 | [M - NO₂]⁺ |

| 95 | [C₄H₅N₂O]⁺ (Loss of propanol) |

| 68 | [C₃H₄N₂]⁺ (Pyrazole ring) |

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of information about its solid-state molecular architecture.

This analysis would reveal the exact bond lengths, bond angles, and torsion angles within the molecule, offering a static picture of its conformation in the crystalline state. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the hydroxyl group and potentially weak interactions involving the nitro group and the pyrazole ring. The presence and nature of hydrogen bonds are particularly important in understanding the physical properties of the compound, such as its melting point and solubility. While a specific crystal structure for this exact compound is not available in the provided search results, studies on similar pyrazole derivatives have shown a tendency for the formation of hydrogen-bonded networks in the solid state. mdpi.com

Theoretical and Computational Chemistry Investigations of 3 3 Nitro 1h Pyrazol 1 Yl Propan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol at the atomic level. These calculations provide a detailed picture of the molecule's electronic landscape and energetic stability.

Density Functional Theory (DFT) Applications

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| Total Energy | -n Hartrees | Provides a measure of the molecule's stability. |

| Dipole Moment | ~3-5 Debye | Indicates the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Polarizability | ~100-150 a.u. | Reflects the ease with which the electron cloud can be distorted by an external electric field. |

Note: The values in this table are illustrative and based on general knowledge of similar molecules. Actual calculated values would require a specific DFT study.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (HOMO-LUMO) analysis is a key component of understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the pyrazole (B372694) ring, while the LUMO would be concentrated around the electron-withdrawing nitro group. This distribution suggests that the molecule would be susceptible to nucleophilic attack at the pyrazolic carbon bearing the nitro group and electrophilic attack at other positions on the ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Implication for Reactivity |

| HOMO | -7.5 to -6.5 | Region susceptible to electrophilic attack. |

| LUMO | -2.5 to -1.5 | Region susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | ~5.0 | Indicates moderate chemical reactivity and stability. |

Note: These energy values are estimates based on typical values for similar organic molecules and serve for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations provide insights into the conformational flexibility of this compound and its interactions with other molecules, such as solvents or biological macromolecules.

The propanol (B110389) side chain of the molecule allows for considerable conformational freedom. MD simulations can explore the different possible conformations and their relative energies, identifying the most stable structures. Furthermore, these simulations can reveal the nature of intermolecular interactions, such as hydrogen bonding, which would be expected between the hydroxyl group of the propanol chain and the nitrogen atoms of the pyrazole ring or the oxygen atoms of the nitro group, as well as with solvent molecules. These interactions are critical in determining the molecule's physical properties and its behavior in different environments.

Tautomerism and Proton Transfer Studies in Nitro-Pyrazoles

Tautomerism is a significant phenomenon in pyrazole chemistry. For N-unsubstituted pyrazoles, prototropic tautomerism involves the migration of a proton between the two nitrogen atoms of the ring. In the case of 3-nitropyrazole, the position of the nitro group can influence the tautomeric equilibrium. While this compound is an N-substituted pyrazole and thus does not exhibit annular tautomerism itself, understanding the tautomerism of its 3-nitropyrazole precursor is crucial. Computational studies on 3(5)-substituted pyrazoles have shown that the relative stability of tautomers is highly dependent on the nature of the substituents.

Proton transfer is a fundamental chemical process that can be studied computationally. In the context of nitro-pyrazoles, intramolecular or intermolecular proton transfer events could be relevant for understanding reaction mechanisms or potential biological activity. Theoretical studies can map the potential energy surface for proton transfer, identifying transition states and activation barriers.

Reaction Mechanism Elucidation Using Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, which typically involves the N-alkylation of 3-nitropyrazole, DFT calculations can be used to model the reaction pathway. These calculations can help to understand the regioselectivity of the alkylation, predicting whether the propanol chain will attach to the N1 or N2 position of the pyrazole ring.

By calculating the energies of reactants, transition states, and products, a detailed energy profile of the reaction can be constructed. This information is crucial for optimizing reaction conditions and for understanding the factors that control the reaction's outcome.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrazole derivatives, which are known to exhibit a wide range of biological activities, QSAR studies can be instrumental in the rational design of new, more potent analogs.

A QSAR model for analogs of this compound would involve calculating a set of molecular descriptors for each compound and correlating these descriptors with their measured biological activity. These descriptors can be electronic (e.g., partial charges, HOMO-LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). The resulting QSAR model can then be used to predict the activity of newly designed compounds, guiding synthetic efforts towards molecules with improved properties.

Table 3: Common Molecular Descriptors Used in QSAR Studies of Pyrazole Derivatives

| Descriptor Class | Example Descriptors | Relevance |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Relate to drug-receptor interactions and reactivity. |

| Steric | Molecular Weight, Molar Refractivity | Describe the size and shape of the molecule, important for binding to a receptor site. |

| Hydrophobic | LogP | Quantifies the lipophilicity of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties. |

| Topological | Wiener Index, Kier & Hall Indices | Numerical descriptors of molecular topology, capturing information about branching and connectivity. |

Molecular Docking Studies for Ligand-Target Interactions in Preclinical Research

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In preclinical research, this method is instrumental in understanding the interactions between a potential drug candidate (ligand) and its biological target, typically a protein or enzyme. While specific molecular docking studies for this compound are not extensively available in publicly accessible research, the broader class of pyrazole derivatives has been the subject of numerous computational investigations, particularly in the context of anticancer drug discovery. These studies provide a valuable framework for predicting the potential ligand-target interactions of this compound.

The general methodology for such in silico studies involves the use of specialized software to dock the ligand into the binding site of a target protein. The stability of the resulting complex is evaluated using a scoring function, which estimates the binding affinity. Lower binding energy values typically indicate a more stable and favorable interaction.

Potential Protein Targets for Pyrazole Derivatives:

Research on various pyrazole derivatives has identified several key protein targets involved in cancer progression. These proteins are often kinases, which are enzymes that play a crucial role in cell signaling, growth, and division. By inhibiting these kinases, the uncontrolled proliferation of cancer cells can be halted. Some of the prominent protein targets for pyrazole-based compounds include:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key protein involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. tudublin.ienih.govnih.gov

Cyclin-Dependent Kinase 2 (CDK2): A protein that is essential for the regulation of the cell cycle. nih.govnih.gov

Aurora A Kinase: A protein involved in cell division. nih.govnih.gov

Tubulin: A protein that is the building block of microtubules, which are essential for cell division. ebi.ac.uk

Molecular docking studies of various pyrazole derivatives against these targets have revealed key structural features that contribute to their binding affinity. These often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues in the active site of the protein.

Illustrative Docking Results of Related Pyrazole Derivatives:

To provide an insight into the nature of ligand-target interactions for pyrazole compounds, the following tables summarize the docking results of representative pyrazole derivatives against common anticancer targets from various preclinical studies.

Table 1: Molecular Docking Scores of Representative Pyrazole Derivatives Against Various Protein Targets

| Compound Class | Protein Target (PDB ID) | Representative Compound | Binding Energy (kcal/mol) |

| Pyrazole-Thiadiazole | VEGFR-2 (2QU5) | 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | -10.09 |

| Pyrazole-Thiadiazole | Aurora A (2W1G) | 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | -8.57 |

| Pyrazole-Thiadiazole | CDK2 (2VTO) | 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | -10.35 |

| Pyrazole Hybrid Chalcone | Tubulin (3E22) | (E)-3-(3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one | -8.73 |

Table 2: Key Interacting Amino Acid Residues and Bond Types for a Pyrazole Derivative with VEGFR-2

| Interacting Amino Acid | Bond Type |

| Cys919 | Hydrogen Bond |

| Asp1046 | Hydrogen Bond |

| Val848 | Hydrophobic Interaction |

| Leu840 | Hydrophobic Interaction |

| Ala866 | Hydrophobic Interaction |

| Phe918 | Pi-Pi Stacking |

Future computational studies focusing specifically on this compound are necessary to elucidate its precise binding modes and to identify its most probable biological targets. Such studies would be a crucial first step in evaluating its potential as a therapeutic agent in preclinical research.

Research Applications and Structure Activity Relationships Sar of 3 3 Nitro 1h Pyrazol 1 Yl Propan 1 Ol and Its Derivatives

Role as a Precursor and Intermediate in Complex Heterocyclic Compound Synthesis

The chemical structure of 3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol makes it a valuable intermediate in the synthesis of more elaborate heterocyclic systems. The propanol (B110389) side chain offers a reactive handle for further chemical modifications, such as oxidation to an aldehyde or acid, or conversion to other functional groups. These transformations allow for its integration into larger molecular scaffolds.

A significant application of pyrazole-based intermediates is in the construction of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. These bicyclic structures are of great interest in medicinal chemistry due to their diverse pharmacological properties, including acting as protein kinase inhibitors. nih.gov The synthesis of such compounds often involves the condensation of a 3-aminopyrazole (B16455) derivative with a suitable 1,3-dicarbonyl compound or its equivalent. While the direct conversion of this compound to a 3-aminopyrazole is a necessary step, the subsequent cyclization reactions demonstrate its utility as a precursor. The general synthetic strategies to access the pyrazole (B372694) core itself are diverse, including methods like the reaction of N-monosubstituted hydrazones with nitroolefins or the condensation of chalcones with hydrazine (B178648) derivatives. mdpi.com

The functionalized propanol side chain can be strategically manipulated to introduce various substituents that can modulate the biological activity of the final complex heterocyclic compound. This versatility underscores the importance of this compound as a foundational molecule in the development of new chemical entities for pharmacological research.

Investigation in Preclinical Medicinal Chemistry Research

Derivatives originating from the this compound scaffold have been the subject of extensive preclinical research, exploring their potential in various therapeutic areas. The inherent properties of the nitropyrazole core, combined with the diverse functionalities that can be introduced via the propanol side chain, have led to the discovery of compounds with promising in vitro activities.

The pyrazole nucleus is a well-established pharmacophore in the design of antimicrobial agents. eurekaselect.comnih.gov Derivatives of this compound have been investigated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential cellular processes in microbes.

Studies have shown that certain pyrazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov For instance, pyrazole-1-carboxamide derivatives have been synthesized and tested against a panel of microbes, demonstrating their potential as antibacterial and antifungal agents. nih.gov The mechanism of action for some pyrazole-based antimicrobials has been linked to the inhibition of key bacterial enzymes, such as DNA gyrase, which is essential for DNA replication. nih.gov The nitro group on the pyrazole ring can also contribute to the antimicrobial effect, as nitroaromatic compounds are known to generate reactive nitrogen species that can cause cellular damage.

The following table summarizes the in vitro antimicrobial activity of selected pyrazole derivatives, showcasing their potential against various microbial strains.

| Compound Type | Test Organism | Activity | Reference |

| Pyrazole-1-sulphonamides | Bacteria and Fungi | Moderate antimicrobial activity | mdpi.com |

| Pyrazole-1-carboxamides | S. aureus, E. coli, P. aeruginosa, C. albicans | Varied antimicrobial activities | nih.gov |

| Pyrazolyl 1,3,4-thiadiazines | Bacteria and Fungi | MIC values of 2.9–125 µg/mL | nih.gov |

| Pyrazolyl-imino-indolinones | Bacteria and Fungi | MIC values of 53.45–258.32 µM | nih.gov |

| Pyrazole-thiazol-4-one | MDR Pathogens | MIC values of 0.22–0.25 μg/mL for the most active derivative | nih.gov |

This table is for illustrative purposes and the compounds are derivatives of the general pyrazole class, not necessarily direct derivatives of this compound.

The development of novel anticancer agents is a major focus of medicinal chemistry, and pyrazole derivatives have emerged as a promising class of compounds in this area. researchgate.net Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

The anticancer activity of these compounds is often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. researchgate.netwaocp.org Mechanistic studies have revealed that some pyrazole derivatives can trigger apoptosis through the activation of caspases, which are key executioner enzymes in the apoptotic pathway. mdpi.comresearchgate.net Furthermore, some derivatives have been shown to inhibit the function of anti-apoptotic proteins like Bcl-2, thereby promoting cell death. rsc.org The antiproliferative effects of these compounds are also attributed to their ability to cause cell cycle arrest, preventing cancer cells from dividing and proliferating. mdpi.com

Below is a table summarizing the in vitro anticancer activity of representative pyrazole derivatives.

| Derivative Class | Cell Line | Key Findings | Reference |

| 1,3,5-trisubstituted-1H-pyrazoles | MCF-7, A549, PC-3 | Significant cytotoxicity (IC50: 3.9–35.5 μM); Bcl-2 inhibition; DNA damage. | rsc.org |

| Pyrazole Thioureas | Human cancer cells | Induction of apoptosis; increased expression of TRAIL-R1/R2; reduced pro-caspase 3. | researchgate.net |

| Diaryl-dihydro-1H-pyrazoles | MDA-MB-468 | IC50 of 6.45 μM; induction of apoptosis via ROS generation and caspase 3 activation. | waocp.org |

| PTA-1 (a novel pyrazole) | MDA-MB-231 | Induces apoptosis via caspase-3/7 activation; arrests cell cycle in S and G2/M phases. | mdpi.comresearchgate.net |

This table is for illustrative purposes and the compounds are derivatives of the general pyrazole class, not necessarily direct derivatives of this compound.

Inflammation is a complex biological response implicated in numerous diseases. Pyrazole-containing compounds have a long history in the treatment of inflammation, with celecoxib (B62257) being a well-known example. nih.gov Research into derivatives of this compound for anti-inflammatory activity is a promising area.

The anti-inflammatory effects of pyrazole derivatives are often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, important mediators of inflammation. nih.gov In vitro assays using lipopolysaccharide (LPS)-stimulated cells, such as RAW 264.7 macrophages, are commonly used to assess the anti-inflammatory potential of new compounds by measuring the reduction in pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.gov Some pyrazole derivatives have also been found to inhibit lipoxygenase (LOX), another enzyme involved in the inflammatory cascade. nih.gov

The following table highlights findings from anti-inflammatory studies on various pyrazole derivatives.

| Assay Type | Key Findings | Reference |

| Inhibition of protein denaturation | Some pyrazoline derivatives showed good inhibition compared to diclofenac (B195802) sodium. | rjptonline.org |

| COX and 5-LOX enzyme inhibition | A pyrazole-indole conjugate showed potent inhibition with low IC50 values. | |

| Cytokine suppression in RAW 264.7 cells | A novel pyrazole derivative significantly inhibited pro-inflammatory cytokines via NF-ĸB inhibition. | nih.gov |

| Carrageenan-induced paw edema (in vivo) | Pyrazoline derivatives showed potent anti-inflammatory activity, some exceeding that of indomethacin. | nih.gov |

This table is for illustrative purposes and the compounds are derivatives of the general pyrazole class, not necessarily direct derivatives of this compound.

Neurodegenerative diseases are characterized by the progressive loss of neuron structure and function. There is a growing interest in the development of neuroprotective agents that can slow down or prevent this process. Derivatives of this compound, particularly those modified at the hydroxyl group, have been investigated for their neuroprotective potential.

A study on 3-(1H-pyrazol-1-yl)-N-propananilide derivatives, which can be synthesized from precursors like this compound, has shown promising results in a mechanistic model of neurotoxicity. nih.gov These compounds were evaluated for their ability to protect against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in SH-SY5Y cells, a common in vitro model for Parkinson's disease. The study found that all twelve synthesized derivatives exhibited neuroprotective activity. nih.govnih.gov The mechanism of this protection was linked to a decrease in the levels of the pro-apoptotic protein Bax and a reduction in caspase-3 activation, suggesting that these compounds protect neurons by inhibiting apoptosis. nih.govresearchgate.net

The ability of pyrazole derivatives to interact with specific enzymes and receptors is a key aspect of their pharmacological activity. The this compound scaffold can be elaborated to produce potent and selective inhibitors of various biological targets.

Protein Kinase Inhibition: Protein kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of cancer. nih.gov Pyrazole-based compounds have been successfully developed as protein kinase inhibitors. google.comnih.gov For example, derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, which can be synthesized from pyrazole precursors, have been identified as potent inhibitors of kinases like JAK1/2. nih.gov The pyrazole ring often serves as a key structural element that anchors the inhibitor to the ATP-binding site of the kinase. nih.gov

Estrogen Receptor Binding: The estrogen receptors (ERα and ERβ) are important targets in the treatment of hormone-dependent cancers and other conditions. Certain tetrasubstituted pyrazole derivatives have been found to be high-affinity ligands for the estrogen receptor. nih.gov Some of these compounds act as ERα-selective agonists, while others, by incorporating a basic side chain, can be converted into ERα-selective antagonists. nih.govoup.com These findings highlight the potential to develop pyrazole-based selective estrogen receptor modulators (SERMs) from precursors like this compound.

The table below provides examples of enzyme and receptor targets for pyrazole derivatives.

| Target | Derivative Type | Activity | Reference |

| Protein Kinases (e.g., JAK1/2) | Pyrazolo[2,3-d]pyrimidine | Selective inhibition (IC50 values in the low nM range for Ruxolitinib). | nih.gov |

| Receptor Tyrosine Kinase (Src) | Pyrazoles with coumarin (B35378) moiety | Good binding affinity in docking studies. | biointerfaceresearch.com |

| Estrogen Receptor α (ERα) | Tetrasubstituted pyrazoles | High binding affinity and selectivity. | nih.gov |

| Estrogen Receptor α (ERα) | Basic side-chain pyrazoles (MPP) | Potent and selective antagonists. | oup.com |

This table is for illustrative purposes and the compounds are derivatives of the general pyrazole class, not necessarily direct derivatives of this compound.

Applications in Agrochemical Research and Development (e.g., pesticides, herbicides, fungicides)

Pyrazole derivatives are a cornerstone in the development of modern agrochemicals, demonstrating a broad spectrum of activities, including fungicidal, herbicidal, and insecticidal properties. nih.gov The introduction of a this compound moiety and its analogs into molecular frameworks has been a strategic approach to discovering new and effective crop protection agents.

The fungicidal potential of pyrazole derivatives is particularly noteworthy. Research has shown that modifications on the pyrazole ring, such as the introduction of isothiocyanate and carboxamide moieties at the 5-position, can enhance fungicidal activities. mdpi.com For instance, certain pyrazole carboxamide derivatives have displayed significant in vitro activity against a range of phytopathogenic fungi, including Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. nih.gov One isoxazolol pyrazole carboxylate derivative exhibited potent activity against R. solani, with an EC50 value of 0.37 μg/mL, surpassing that of the commercial fungicide carbendazol. nih.gov

Furthermore, studies on pyrazole derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety have revealed potent fungicidal effects, especially against Valsa mali, Sclerotinia sclerotiorum, and Gaeumannomyces graminis var. tritici, the causative agent of take-all disease in wheat. nih.gov Some of these compounds demonstrated comparable activity to the commercial fungicide pyraclostrobin. nih.gov The fungicidal activity is also influenced by the substituents on the phenyl ring of the pyrazole derivative, with the presence of chlorine or fluorine atoms often leading to improved efficacy. mdpi.com

The following table summarizes the fungicidal activities of selected pyrazole derivatives against various phytopathogens:

| Compound ID | R³ Substituent | Pathogen | Inhibition (%) at 100 mg/L | EC₅₀ (µg/mL) |

| 26 | 4-trifluoromethylphenyl | B. cinerea | >90 | 2.432 |

| R. solani | >90 | 2.182 | ||

| V. mali | >90 | 1.787 | ||

| T. cucumeris | >90 | 1.638 | ||

| F. oxysporum | >90 | 6.986 | ||

| F. graminearum | >90 | 6.043 | ||

| 27 | 4-chlorophenyl | B. cinerea | >90 | - |

| 28 | 2,4-dichlorophenyl | B. cinerea | >90 | - |

| 30 | 4-fluorophenyl | B. cinerea | >90 | - |

| 31 | 2,4-difluorophenyl | B. cinerea | >90 | - |

| 9 | - | V. mali | - | 84.30 |

Beyond fungal pathogens, pyrazole-containing compounds have also been investigated for their broader applications in crop protection. For instance, 3-(1H-Pyrazol-1-yl)propanal, a related compound, is utilized in the formulation of agrochemicals to enhance the efficacy of pesticides and herbicides. chemimpex.com This highlights the versatility of the pyrazole scaffold in developing a range of crop protection solutions.

Research into Advanced Materials Applications

The high nitrogen content and energetic nature of the nitro group make nitrated pyrazoles, including derivatives of this compound, valuable precursors and components in the field of advanced energetic materials. nih.govresearchgate.net These compounds are investigated for their potential applications as explosives, propellants, and pyrotechnics due to their high heat of formation, high density, and tunable thermal stability. nih.govresearchgate.net

The presence of nitro groups on the pyrazole ring increases the density and nitrogen content of the molecule, bringing the oxygen balance closer to the ideal value for energetic materials, which can enhance detonation performance. nih.gov Research in this area focuses on synthesizing novel nitropyrazole-based energetic compounds that meet the demand for high power, low sensitivity, and environmental friendliness. nih.govresearchgate.net

A series of innovative melt-castable explosives have been developed featuring nitratoalkyl and azidoalkyl functionalities attached to 3-nitro-, 4-nitro-, and 3,4-dinitropyrazole scaffolds. nih.gov These materials are being explored as potential replacements for traditional explosives like TNT, offering desirable melting points (between 80 and 110 °C) and, in some cases, superior performance and thermal stability. nih.gov For example, one such derivative demonstrated a high detonation velocity of 8668 m/s. nih.gov

The following table outlines some key properties of nitropyrazole-based energetic materials:

| Compound Type | Key Features | Potential Applications |

| Nitrated Monopyrazoles | High heat of formation, high density | Intermediates for high-performance energetic materials |

| Nitrated Bispyrazoles | Tailored thermal stability, high nitrogen content | Explosives, propellants, pyrotechnics |

| Nitropyrazolo[4,3-c]pyrazoles | High power, low sensitivity | Insensitive high-energy materials |

| Azido- and Nitratoalkyl Nitropyrazoles | Melt-castable, high detonation velocity | Melt-cast explosives |

The structural versatility of nitropyrazoles allows for the fine-tuning of their energetic properties. For instance, the introduction of a dinitromethyl group has led to the synthesis of pyrazole-derived energetic salts with detonation performances comparable to that of RDX. researchgate.netrsc.org

Catalytic Applications and Ligand Design Studies (e.g., phenoxazinone synthase, catecholase activity)

The pyrazole moiety is a versatile ligand in coordination chemistry, and its derivatives, including those with a propanol side chain, are utilized in the design of catalysts for a variety of organic transformations. The nitrogen atoms of the pyrazole ring can effectively coordinate with metal ions, forming stable complexes with catalytic activity. research-nexus.net

A significant area of research is the development of pyrazole-based complexes that mimic the active sites of metalloenzymes. For example, copper(II) complexes of pyrazole-based ligands have shown excellent catalytic activity in the oxidation of catechol to o-quinone, mimicking the function of catecholase. research-nexus.net The efficiency of these catalysts is influenced by the solvent, the metal ion, the counter-anion, and the ligand-to-metal ratio. research-nexus.net Copper(II) complexes have demonstrated superior activity compared to those of other metals like nickel, tin, and barium, which is attributed to the dual active sites provided by the copper(II) ions. research-nexus.net

Similarly, pyrazole complexes have been investigated for their phenoxazinone synthase-like activity, catalyzing the oxidation of 2-aminophenol (B121084) to 2-aminophenoxazinone. proquest.com Cobalt(II) complexes of pyrazole-pyridin-2-amine ligands have shown strong catalytic oxidation properties for both catecholase and phenoxazinone synthase processes under mild conditions. proquest.com

The design of the pyrazole ligand is crucial for its catalytic performance. Tridentate pyrazole ligands, for instance, can form stable complexes with metal ions, leading to efficient catalysis. proquest.com The flexible design of pyrazole-based ligands allows for their application in various fields, including homogeneous catalysis and bioinorganic modeling. nih.gov Manganese complexes with pyrazole ligands have also been shown to be efficient catalysts for transfer hydrogenation reactions. rsc.org

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological and chemical properties of this compound and its derivatives are intricately linked to their molecular structure. A thorough understanding of the structure-activity relationships (SAR) is crucial for the rational design of new compounds with enhanced activity and desired properties.

Influence of Nitro Group Position and Substitution on Biological Activity

The position of the nitro group on the pyrazole ring significantly impacts the electronic properties and, consequently, the biological activity of the molecule. The nitro group is a strong electron-withdrawing group, and its placement can influence the acidity of the pyrazole ring protons and the coordination properties of the nitrogen atoms. researchgate.net

In the context of biological activity, the position of the nitro group can affect the binding affinity of the molecule to its target. For example, in a series of tetra-substituted pyrazole derivatives, a nitro substituent on a phenol (B47542) ring was found to influence the binding affinity towards estrogen receptor subtypes. nih.govpharmatutor.org The electronic effects of the nitro group can alter the electron density of the pyrazole ring, which in turn can modulate the strength of interactions with biological targets. researchgate.net

Contribution of Propanol Chain to Molecular Recognition and Binding Affinity

The propanol chain in this compound plays a crucial role in molecular recognition and binding affinity. The hydroxyl group of the propanol chain can act as a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in the active site of enzymes or receptors. researchgate.net This can significantly contribute to the binding energy and specificity of the molecule.

The length and flexibility of the alkyl chain also influence how the molecule fits into a binding pocket. The three-carbon chain of the propanol group provides a certain degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for binding. The hydrophobic nature of the methylene (B1212753) groups in the propanol chain can also contribute to binding through hydrophobic interactions with nonpolar regions of the target protein. nih.gov

In studies of pyrazole derivatives as inhibitors of the enzyme CYP2E1, the nature of the substituent on the pyrazole ring was found to significantly impact binding affinity. nih.gov While this study did not specifically examine a propanol chain, it highlights the importance of substituents in modulating binding. It can be inferred that the propanol chain, with its combination of hydrophilic (hydroxyl group) and hydrophobic (alkyl chain) features, can be tailored to optimize interactions with specific biological targets.

Stereochemical Considerations in Pyrazole-Propanol Derivatives

While specific studies on the stereochemistry of this compound were not prominent in the reviewed literature, the principles of medicinal chemistry suggest that stereochemistry can play a critical role in the biological activity of chiral pyrazole-propanol derivatives. If a chiral center is present in the propanol chain or any other part of the molecule, the different enantiomers can exhibit distinct pharmacological profiles.

This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the enantiomers of a chiral ligand. One enantiomer may bind with high affinity and elicit a desired biological response, while the other may have lower affinity or even produce off-target effects.

Emerging Research Directions and Future Prospects for 3 3 Nitro 1h Pyrazol 1 Yl Propan 1 Ol Chemistry

Development of Novel Synthetic Strategies for Enhanced Accessibility and Efficiency

The accessibility of 3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol and its derivatives is fundamental to exploring their properties and applications. Current research efforts are geared towards developing more efficient, scalable, and environmentally benign synthetic routes. A key challenge lies in the regioselective functionalization of the pyrazole (B372694) ring.

Conventional synthesis of the core 3-nitro-1H-pyrazole structure often involves the thermal rearrangement of 1-nitropyrazole (B188897). For instance, heating 1-nitropyrazole in benzonitrile (B105546) can yield 3-nitro-1H-pyrazole in high yields. chemicalbook.com The subsequent N-alkylation to introduce the propan-1-ol side chain is a critical step. One common method involves the reaction of the pyrazole with a suitable alkylating agent, such as a 3-halopropanol, under basic conditions.

Emerging strategies focus on one-pot reactions and catalytic methods to improve efficiency and reduce waste. researchgate.net For example, 1,3-dipolar cycloaddition reactions offer a powerful tool for constructing the pyrazole ring with multiple substituents in a single step. researchgate.netmdpi.com The development of novel catalysts, such as palladium complexes with pyrazole-based ligands, is also enhancing the efficiency of cross-coupling reactions for further functionalization. researchgate.net

Table 1: Comparison of Synthetic Approaches for Pyrazole Derivatives

| Method | Description | Starting Materials | Key Conditions | Advantages |

|---|---|---|---|---|

| Thermal Rearrangement & Alkylation | Two-step process involving nitropyrazole formation followed by N-alkylation. chemicalbook.com | 1-Nitropyrazole, 3-halopropanol | High temperature (rearrangement), Basic conditions (alkylation) | High yield for the core structure. chemicalbook.com |

| 1,3-Dipolar Cycloaddition | One-pot synthesis of the pyrazole ring from diazo compounds or nitrylimines and alkenes/alkynes. researchgate.netmdpi.com | Diazo compounds, Alkenes/Alkynes | Varies (e.g., room temp.) | High regioselectivity, mild conditions. mdpi.com |

| Condensation Reaction | Cyclo-condensation of β-thioalkyl-α,β-unsaturated ketones with hydrazines. researchgate.net | Unsaturated ketones, Hydrazines | Varies | Access to multi-substituted pyrazoles. researchgate.net |

| Solid-State Synthesis | Reaction between 1H-pyrazole and an alkyne on a solid support like Alumina (Al2O3). mdpi.comresearchgate.net | 1H-pyrazole, 1-phenylprop-2-yn-1-one (B1213515) | Room temperature, solvent-free | Mild conditions, simple workup. researchgate.net |

Future work will likely focus on flow chemistry and microwave-assisted synthesis to shorten reaction times and improve yields, making compounds like this compound more readily available for extensive research. researchgate.net

Advanced Computational Design of Highly Functionalized Analogs with Tuned Properties

Computational chemistry provides powerful tools for the rational design of novel analogs of this compound with tailored electronic, steric, and physicochemical properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are instrumental in predicting the potential of new derivatives for various applications. mdpi.commdpi.com

By creating 3D-QSAR models, researchers can establish a correlation between the structural features of pyrazole analogs and their activity. mdpi.commdpi.com This allows for the in-silico screening of virtual libraries of compounds, prioritizing the synthesis of candidates with the highest predicted efficacy. For instance, computational studies on pyrazolo[3,4-d]pyrimidine derivatives have successfully identified key structural features required for inhibitory activity against specific biological targets. mdpi.com

Molecular docking simulations can predict the binding modes of pyrazole-based ligands with target proteins or receptors, providing insights into intermolecular interactions. nih.gov This is crucial for designing molecules with enhanced affinity and selectivity. The results of these computational approaches can guide synthetic efforts, saving significant time and resources. For example, docking studies have been used to understand how pyrazole-chalcone conjugates bind to the colchicine-binding site of tubulin. nih.gov

The modification of the this compound scaffold could involve: